RMC-4550

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

RMC-4550 是一种有效的和选择性的蛋白质酪氨酸磷酸酶 SHP2 的变构抑制剂。SHP2 是一种由 PTPN11 基因编码的非受体蛋白酪氨酸磷酸酶,在 RAS-MAPK 信号通路中起着至关重要的作用。该通路参与细胞生长、分化和存活。This compound 在临床前研究中显示出抑制肿瘤生长和调节肿瘤微环境中免疫反应的潜力 .

科学研究应用

作用机制

RMC-4550 通过变构抑制 SHP2 来发挥其作用,SHP2 是 RAS-MAPK 通路中的关键信号节点。SHP2 通过与调节性免疫受体上的磷酸化信号基序结合来促进 RAS 及其下游效应子的激活 . This compound 抑制 SHP2 会导致促肿瘤的 M2 巨噬细胞减少和 M1 巨噬细胞增加,从而促进抗肿瘤免疫 . 该化合物还抑制 ERK 的磷酸化,ERK 是 RAS-MAPK 通路中的下游效应子,从而导致肿瘤生长减少 .

生化分析

Biochemical Properties

RMC-4550 inhibits purified, activated full-length human SHP2 with an IC50 of 1.55 nM, and has a cellular IC50 of 39 nM in PC9 cells with a pERK readout . It has no detectable inhibitory activity up to 10 µM against the catalytic domain of SHP2, a panel of 14 additional protein phosphatases, and a panel of 468 protein kinases .

Cellular Effects

This compound has been shown to induce antitumor immunity, with effects equivalent to or greater than those resulting from checkpoint blockade . In the tumor microenvironment, inhibition of SHP2 modulated T-cell infiltrates similar to checkpoint blockade . Furthermore, this compound drove direct, selective depletion of protumorigenic M2 macrophages via attenuation of CSF1 receptor signaling and increased M1 macrophages via a mechanism independent of CD8+ T cells or IFNγ .

Molecular Mechanism

This compound works by allosterically inhibiting SHP2 . SHP2 is a positive transducer of receptor tyrosine kinase (RTK) signaling, and this compound acts upstream of RAS and promotes RTK-mediated RAS nucleotide exchange and activation, likely through a scaffolding interaction with SOS1 .

Temporal Effects in Laboratory Settings

This compound exhibits low to moderate cross-species in vitro intrinsic clearance (3.6-24 µL/min/million cells) in hepatocytes, a high passive permeability (458 nm/s), and efflux ratio of 1 . The ADME properties translate into favorable pharmacokinetic profiles in preclinical species .

Dosage Effects in Animal Models

In the EGFR-driven KYSE-520 human esophageal cancer xenograft model, a dose-dependent efficacy consistent with target modulation was observed, assessed by phospho-ERK inhibition in tumors . This compound is well tolerated at doses that achieved maximal and sustained efficacy in this model .

Metabolic Pathways

Given its role as an inhibitor of SHP2, it likely impacts pathways involving receptor tyrosine kinase (RTK) signaling .

Transport and Distribution

It exhibits a high passive permeability (458 nm/s) and efflux ratio of 1, suggesting it can readily cross cell membranes .

Subcellular Localization

Given its role as an inhibitor of SHP2, it likely localizes to areas where SHP2 and its associated signaling pathways are active .

准备方法

RMC-4550 通过一系列线性步骤从商业上可获得的中间体合成。合成涉及五个线性步骤,总共六个步骤。合成路线以 X 射线数据提供的结构见解为指导,旨在获得一种高效和选择性的变构 SHP2 抑制剂 . This compound 的详细结构-活性关系和化学结构已在多项研究中得到介绍 .

化学反应分析

相似化合物的比较

RMC-4550 在作为 SHP2 变构抑制剂的高效性和选择性方面是独一无二的。类似的化合物包括 SHP099 和 TNO155,它们也靶向 SHP2,但在分子结构和作用机制方面有所不同 . SHP099 已被证明可以消耗肺泡和 M2 样巨噬细胞群,与 this compound 相似 . TNO155 已证明与 PD-1 阻断具有联合活性,突出了其在免疫疗法中的潜力

属性

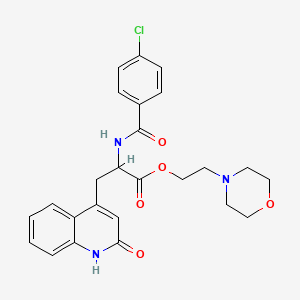

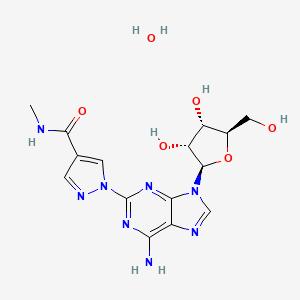

IUPAC Name |

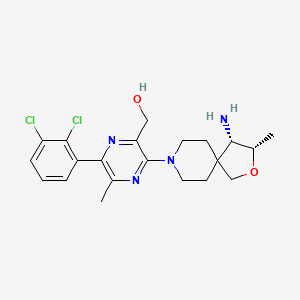

[3-[(3S,4S)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl]-6-(2,3-dichlorophenyl)-5-methylpyrazin-2-yl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26Cl2N4O2/c1-12-18(14-4-3-5-15(22)17(14)23)26-16(10-28)20(25-12)27-8-6-21(7-9-27)11-29-13(2)19(21)24/h3-5,13,19,28H,6-11,24H2,1-2H3/t13-,19+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKUYEYLZXGGCRD-ORAYPTAESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C2(CCN(CC2)C3=NC(=C(N=C3CO)C4=C(C(=CC=C4)Cl)Cl)C)CO1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H](C2(CCN(CC2)C3=NC(=C(N=C3CO)C4=C(C(=CC=C4)Cl)Cl)C)CO1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26Cl2N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2172651-73-7 |

Source

|

| Record name | RMC-4550 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2172651737 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RMC-4550 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Q6NVG4EXB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(4-Octylphenyl)ethyl]piperidin-4-ol](/img/structure/B610422.png)

![3-{(5z)-5-[5-Chloro-1-(2,6-Dichlorobenzyl)-2-Oxo-1,2-Dihydro-3h-Indol-3-Ylidene]-4-Oxo-2-Thioxo-1,3-Thiazolidin-3-Yl}propanoic Acid](/img/structure/B610425.png)